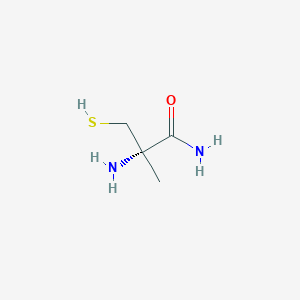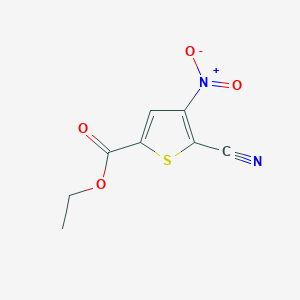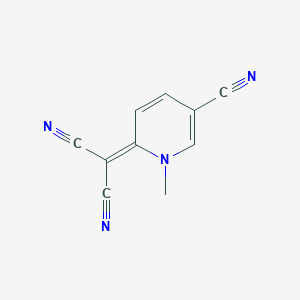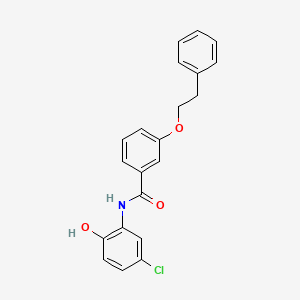![molecular formula C21H14F6S B12601050 Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- CAS No. 650605-22-4](/img/structure/B12601050.png)
Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with phenyl, phenylthio, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives, followed by the introduction of trifluoromethyl groups through electrophilic substitution reactions. The phenylthio group can be introduced via nucleophilic substitution reactions using thiophenol derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods like chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the phenylthio group to a thiol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines) leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a precursor in the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.
Biology: In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of trifluoromethyl groups.
Mecanismo De Acción
The mechanism of action of Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- involves its interaction with various molecular targets, including enzymes and receptors. The phenylthio group can participate in thiol-disulfide exchange reactions, while the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways and influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Benzene, 1-methyl-2-(phenylthio)-: Similar structure but lacks the trifluoromethyl groups.
Benzene, 1-methyl-4-(phenylmethyl)-: Contains a phenylmethyl group instead of phenylthio and trifluoromethyl groups.
Uniqueness: The presence of trifluoromethyl groups in Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)- imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds without these groups.
Propiedades
Número CAS |
650605-22-4 |
|---|---|
Fórmula molecular |
C21H14F6S |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
1-[phenyl(phenylsulfanyl)methyl]-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C21H14F6S/c22-20(23,24)16-11-15(12-17(13-16)21(25,26)27)19(14-7-3-1-4-8-14)28-18-9-5-2-6-10-18/h1-13,19H |
Clave InChI |
WHKOXABRJMPVCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one](/img/structure/B12600986.png)
![N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12600996.png)






![Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-](/img/structure/B12601027.png)


